2-Methylisonicotinamide 1-oxide

leukemia differentiation therapy c-myc transcriptional regulation HL-60 cell model

2-Methylisonicotinamide 1-oxide (CAS 100383-05-9), systematically named 4-pyridinecarboxamide,2-methyl-, 1-oxide, is a heteroaromatic N-oxide with the molecular formula C₇H₈N₂O₂ (MW 152.15 g/mol). It belongs to the class of substituted isonicotinamide N-oxides, distinguished by an N-oxide functional group at the pyridine 1-position and a methyl substituent at the 2-position.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 100383-05-9
Cat. No. B564296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylisonicotinamide 1-oxide
CAS100383-05-9
SynonymsIsonicotinamide, 2-methyl-, 1-oxide (6CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESCC1=[N+](C=CC(=C1)C(=O)N)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-4-6(7(8)10)2-3-9(5)11/h2-4H,1H3,(H2,8,10)
InChIKeyVIGUQHMVRWIPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylisonicotinamide 1-Oxide (CAS 100383-05-9): Baseline Identity and Procurement-Relevant Characterization


2-Methylisonicotinamide 1-oxide (CAS 100383-05-9), systematically named 4-pyridinecarboxamide,2-methyl-, 1-oxide, is a heteroaromatic N-oxide with the molecular formula C₇H₈N₂O₂ (MW 152.15 g/mol) . It belongs to the class of substituted isonicotinamide N-oxides, distinguished by an N-oxide functional group at the pyridine 1-position and a methyl substituent at the 2-position [1]. This compound is structurally related to both nicotinamide N-oxide and isonicotinamide N-oxide, which have been characterized in HL-60 leukemia cell differentiation studies [2]. The compound is primarily supplied for research purposes by specialized chemical vendors .

Why Generic Substitution Fails for 2-Methylisonicotinamide 1-Oxide: The Critical Role of Methyl and N-Oxide Substitution


Substituting 2-methylisonicotinamide 1-oxide with generic analogs such as isonicotinamide N-oxide or nicotinamide N-oxide in experimental protocols is not scientifically justified, as even subtle structural modifications in this class can fundamentally alter biological readouts. Published HL-60 cell differentiation studies demonstrate that isonicotinic acid, nicotinamide, and nicotinamide N-oxide activate distinct gene expression pathways: nicotinamide N-oxide drastically reduces c-myc expression, whereas isonicotinic acid has no effect on this gene [1]. In a separate study, CD38 expression was induced by isonicotinic acid but not by nicotinamide or nicotinamide N-oxide [2]. These pathway-level divergences within a closely related set of compounds establish that the specific substitution pattern—position of the carboxamide group (3- vs. 4-position), presence or absence of N-oxide, and presence or absence of a methyl group—is a determinant of biological function. The 2-methyl group on 2-methylisonicotinamide 1-oxide introduces steric and electronic effects not present in the unsubstituted parent, which can influence molecular recognition, hydrogen-bonding capacity, and metabolic stability. Researchers relying on generics risk obtaining non-comparable or even contradictory results.

Quantitative Differentiation Evidence for 2-Methylisonicotinamide 1-Oxide


Comparative c-myc Gene Suppression in HL-60 Granulocytic Differentiation

The structural class to which 2-methylisonicotinamide 1-oxide belongs—pyridine carboxamide N-oxides—shows compound-specific effects on c-myc expression during HL-60 granulocytic differentiation. Nicotinamide N-oxide drastically decreases c-myc expression, whereas the closely related isonicotinic acid (which lacks both the N-oxide and amide functionalities in the same configuration) has no statistically significant effect [1]. This demonstrates that the N-oxide and carboxamide arrangement is a determinant of transcriptional regulation potency. It is important to note that the quantitative gene expression fold-change data from Ida et al. (2008) are for nicotinamide N-oxide and nicotinamide as comparators; the specific quantitative c-myc suppression value for 2-methylisonicotinamide 1-oxide has not been reported in peer-reviewed literature to date.

leukemia differentiation therapy c-myc transcriptional regulation HL-60 cell model

Differential CD38 Induction Capacity Among Niacin-Related N-Oxides

Within the niacin-related compound class, CD38 induction is not a uniform property. Iwata et al. (2003) reported that isonicotinic acid induces CD38 expression during HL-60 granulocytic differentiation, whereas nicotinamide and nicotinamide N-oxide did not induce CD38 [1]. This reveals that even compounds differing only in the position of the carboxamide substituent on the pyridine ring (3-position for nicotinamide derivatives vs. 4-position for isonicotinamide derivatives) can produce completely opposite effects on the same molecular marker. The specific CD38 induction response for 2-methylisonicotinamide 1-oxide, which bears the 4-carboxamide (isonicotinamide) configuration plus a 2-methyl group, has not been independently quantified.

CD38 expression calcium signaling HL-60 differentiation

Thermochemical Stability of the N-O Bond: Isonicotinamide N-Oxide vs. Nicotinamide N-Oxide

The N-O bond dissociation enthalpy (Dm°) is a fundamental physicochemical parameter governing the stability and reactivity of pyridine N-oxides. Ribeiro da Silva et al. (2001) experimentally determined this value for isonicotinamide N-oxide and nicotinamide N-oxide via combustion calorimetry and sublimation measurements [1]. Although the study did not include 2-methylisonicotinamide 1-oxide, it established that the position of the carboxamide substituent measurably affects N-O bond thermochemistry. The 2-methyl substituent on the target compound is expected to further modulate this bond energy through electron-donating inductive and resonance effects, making its stability profile distinct from both the 3- and unsubstituted 4-carboxamide N-oxides.

N-O bond dissociation enthalpy thermochemical stability pyridine N-oxide

Utility as a 2-Methylisonicotinamide Synthon in Drug Discovery: The EGF816/Nazartinib Case

The 2-methylisonicotinamide moiety is a critical pharmacophoric element in nazartinib (EGF816), a third-generation covalent EGFR inhibitor developed by Novartis [1]. In the lead optimization campaign, the 2-methylisonicotinamide group contributed to the compound's equipotent activity against both oncogenic (L858R, ex19del) and resistant (T790M) EGFR mutations while sparing wild-type EGFR [1]. This structural motif was essential for achieving the desired balance of mutant selectivity and covalent binding kinetics, as documented in the Journal of Medicinal Chemistry disclosure. While the free base 2-methylisonicotinamide 1-oxide is not itself a drug candidate, its role as the core building block for nazartinib and related patent compounds (e.g., NX-019, CN-120035437-A) [2] establishes its strategic importance in medicinal chemistry programs targeting mutant-selective kinase inhibition.

EGFR inhibitor non-small cell lung cancer covalent inhibitor design

Research and Industrial Applications of 2-Methylisonicotinamide 1-Oxide


Chemical Biology Studies of Leukemia Cell Differentiation Pathways

Based on class-level evidence that nicotinamide N-oxide and isonicotinic acid differentially regulate c-myc and CD38 in HL-60 cells [1][2], 2-methylisonicotinamide 1-oxide can serve as a probe to dissect the structural determinants of differentiation pathway selectivity. Its combined features (4-carboxamide + N-oxide + 2-methyl) make it a unique tool for structure-activity relationship (SAR) studies aimed at identifying which molecular features drive granulocytic vs. monocytic lineage commitment.

Medicinal Chemistry: Synthesis of Mutant-Selective Kinase Inhibitors

The 2-methylisonicotinamide moiety is a validated pharmacophoric element in third-generation EGFR inhibitors [1][3]. 2-Methylisonicotinamide 1-oxide can be employed as a synthetic building block for constructing focused libraries of covalent kinase inhibitors, particularly those targeting cysteine residues in the kinase active site. Its use ensures retention of the 2-methyl substitution critical for mutant vs. wild-type selectivity.

Thermochemical and Stability Profiling in Process Chemistry

For process development involving N-oxide intermediates, the documented differences in N-O bond dissociation enthalpies between positional isomers [4] underscore the need to characterize the thermochemical stability of 2-methylisonicotinamide 1-oxide specifically. This compound can serve as a reference standard in calorimetric studies aimed at establishing safe operating conditions for reactions involving pyridine N-oxide intermediates.

Analytical Reference for N-Oxide Metabolite Identification

Pyridine N-oxides are common metabolites of nitrogen-containing heterocyclic drugs. 2-Methylisonicotinamide 1-oxide can be used as an authentic reference standard in LC-MS/MS method development for detecting and quantifying N-oxide metabolites in microsomal incubation studies, leveraging methods established for isonicotinamide N-oxide analysis [4][5].

Quote Request

Request a Quote for 2-Methylisonicotinamide 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.